O-Acetyl Lacosamide

説明

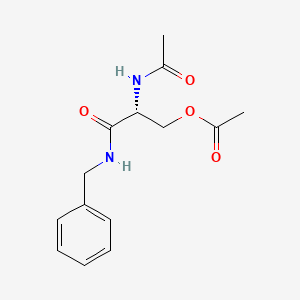

Structure

3D Structure

特性

IUPAC Name |

[(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGUKRMTHAVMFN-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC(=O)C)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1318777-54-6 | |

| Record name | (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1318777546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-(ACETYLAMINO)-3-(ACETYLOXY)-N-(PHENYLMETHYL)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87H9H8J9TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of O-Acetyl Lacosamide

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of O-Acetyl Lacosamide, a primary derivative and process-related impurity of the anticonvulsant drug Lacosamide.[1][2] Given the limited direct experimental data for this specific molecule, this guide establishes a robust scientific framework by integrating predicted values, comparative data from the well-characterized parent compound Lacosamide, and detailed, field-proven experimental protocols for definitive characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and formulation of Lacosamide and its related substances.

Introduction and Strategic Importance

This compound, chemically known as (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)-propanamide, is a critical molecule in the pharmaceutical landscape of the antiepileptic drug Lacosamide.[1] As a known impurity, its characterization is not merely an academic exercise but a regulatory and safety imperative. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at significant levels in an active pharmaceutical ingredient (API). Understanding the physicochemical properties of this compound is fundamental to controlling its formation during synthesis, developing accurate analytical methods for its detection, and assessing its potential impact on the stability, bioavailability, and safety of the final drug product.

This guide bridges the existing knowledge gap by providing both the available data and the precise methodologies required to generate comprehensive characterization data. We will leverage the extensive public data on Lacosamide as a scientific benchmark to contextualize the properties of its O-acetylated derivative.

Table 1: Core Molecular Identifiers

| Property | This compound | Lacosamide (Parent Compound) |

| Chemical Name | (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)-propanamide[1] | (R)-2-acetamido-N-benzyl-3-methoxypropionamide[3] |

| CAS Number | 1318777-54-6[1] | 175481-36-4[3] |

| Molecular Formula | C₁₄H₁₈N₂O₄[4] | C₁₃H₁₈N₂O₃[3] |

| Molecular Weight | 278.30 g/mol [4] | 250.29 g/mol [3] |

| Chemical Structure |  |  |

Comparative Physicochemical Profile

The addition of an acetyl group in place of the methyl ether's methyl group introduces subtle but significant changes to the molecule's properties. The primary structural difference is the introduction of an ester functional group, which influences polarity, hydrogen bonding potential, and susceptibility to hydrolysis.

Table 2: Summary of Physicochemical Properties

| Property | This compound | Lacosamide (Parent Compound) | Significance in Drug Development |

| Appearance | Data not available | White to light yellow crystalline powder[3][5] | Affects formulation and handling. |

| Melting Point (°C) | Data not available | 140 - 146[5][6] | Indicator of purity, polymorphism, and stability. |

| Aqueous Solubility | Predicted to be lower than Lacosamide | High; BCS Class I Drug[5][7] | Governs dissolution rate and bioavailability. |

| LogP (o/w) | ~1.02 (Predicted)[8] | 0.25 - 0.73 (Experimental)[5][6][9] | Predicts membrane permeability and absorption. |

| pKa | Not expected within pH 1-12 | No pKa within pH 1.5 - 12[5] | Determines ionization state and pH-dependent solubility. |

Solubility Profile: Determination and Implications

Scientific Rationale: Aqueous solubility is a cornerstone of drug development, directly influencing the dissolution rate and, consequently, the bioavailability of an orally administered drug. Lacosamide's high solubility is a key attribute of its favorable pharmacokinetic profile.[5][7] The introduction of the less polar acetyl group in this compound is anticipated to reduce its affinity for water compared to the parent compound.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol adheres to the principles outlined in the OECD Guideline 105 for Water Solubility.

-

Preparation of Media: Prepare a series of aqueous buffers at physiologically relevant pH values:

-

0.1 N HCl (pH ~1.2)

-

Acetate Buffer (pH 4.5)

-

Phosphate Buffer (pH 6.8)

-

-

Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume of each buffer. The excess solid should be clearly visible.

-

Causality: Using an excess of solid ensures that equilibrium is reached at the saturation point, which is the definition of thermodynamic solubility.

-

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours.

-

Causality: This extended period allows the system to reach a true thermodynamic equilibrium between the dissolved and solid states. Periodic sampling can confirm that the concentration has plateaued.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Quantification: Carefully withdraw an aliquot from the supernatant, ensuring no solid material is disturbed. Dilute the aliquot with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated stability-indicating HPLC-UV method.

-

Self-Validation: The HPLC method used for quantification must be pre-validated for linearity, accuracy, and precision to ensure trustworthy results.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Scientific Rationale: The octanol-water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity. It critically influences a drug's ability to cross biological membranes, including the gastrointestinal wall and the blood-brain barrier. A higher LogP value indicates greater lipid solubility. The predicted LogP of this compound (~1.02) is higher than that of Lacosamide (~0.3-0.7), suggesting it may have different absorption and distribution characteristics.[5][6][8][9]

Experimental Protocol: LogP Determination by RP-HPLC

This method provides a rapid and reliable alternative to the traditional shake-flask method by correlating a compound's retention time on a reverse-phase column with its lipophilicity.

-

System Setup: Use a reverse-phase HPLC column (e.g., C18 or C8) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile). The detection wavelength should be set to the λmax of this compound.

-

Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of this compound. Inject each standard individually and record its retention time (t_R).

-

Causality: The standards create a calibration curve that directly links retention time (a measure of column interaction) to the known LogP, establishing a predictable relationship.

-

-

Void Time (t_0) Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time.

-

Capacity Factor (k') Calculation: For each standard, calculate the capacity factor: k' = (t_R - t_0) / t_0.

-

Generate Calibration Curve: Plot log(k') versus the known LogP for the standards. The resulting plot should be linear. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Sample Analysis: Inject the this compound sample and record its retention time. Calculate its log(k') value.

-

LogP Calculation: Use the linear regression equation from the calibration curve to calculate the LogP of this compound.

-

Self-Validation: The quality of the result is validated by the linearity (R² > 0.99) of the calibration curve, ensuring the relationship between retention and lipophilicity is robust.

-

Caption: Workflow for LogP Determination via RP-HPLC.

Thermal Properties and Stability

Scientific Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. Techniques like Differential Scanning Calorimetry (DSC) provide deeper insights into thermal events such as polymorphic transitions, desolvation, and thermal degradation, which are critical for defining storage conditions and manufacturing processes. While the melting point of Lacosamide is well-defined at 140-146 °C, this parameter must be experimentally determined for this compound.[5][6]

Experimental Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Causality: The inert atmosphere prevents oxidative degradation during heating, ensuring that the observed thermal events are intrinsic to the sample.

-

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from 25 °C to 250 °C).

-

Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the heat of fusion.

-

Self-Validation: The instrument is calibrated using certified standards (e.g., indium) to ensure the accuracy of the temperature and enthalpy measurements.

-

Ionization State: Dissociation Constant (pKa)

Scientific Rationale: The pKa value defines the pH at which a molecule is 50% ionized. This property profoundly affects solubility, absorption, and interaction with biological targets. Lacosamide, containing only amide functional groups, is a neutral molecule with no ionizable centers in the physiological pH range.[5] this compound contains two amide groups and one ester group. None of these are readily ionizable. Therefore, like its parent compound, this compound is expected to be a neutral molecule with no pKa between pH 1 and 12. Experimental confirmation via potentiometric titration or UV-spectrophotometry across a wide pH range would serve as a definitive validation of this structural assessment.

Chemical Stability and Forced Degradation

Scientific Rationale: Stability testing is a regulatory requirement that informs shelf-life and storage conditions. Forced degradation studies are performed under harsh conditions (acid, base, oxidation, light, heat) to identify potential degradation products and establish the inherent stability of a molecule. The ester linkage in this compound represents a potential liability for hydrolysis, particularly in acidic or basic conditions, which is not present in the more stable ether linkage of Lacosamide.

Experimental Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Aliquot the stock solution into separate vials and apply the following stress conditions:

-

Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80 °C.

-

Base Hydrolysis: Add 0.1 N NaOH and heat at 60-80 °C.

-

Neutral Hydrolysis: Add water and heat at 60-80 °C.

-

Oxidation: Add 3-30% H₂O₂ at room temperature.

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

-

-

Time Points: Sample from each vial at predefined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating UPLC or HPLC method, preferably with mass spectrometry (LC-MS) detection.

-

Causality: A stability-indicating method is one that can separate the intact drug from all potential degradation products, ensuring that the loss of the parent compound is accurately measured. LC-MS is used to identify the mass of the degradants, aiding in their structural elucidation.

-

-

Mass Balance: Evaluate the results to ensure mass balance is maintained (i.e., the decrease in the parent peak area should be approximately equal to the sum of the increase in degradant peak areas).

Caption: Logical Flow of a Forced Degradation Study.

Conclusion

The physicochemical profile of this compound, while not extensively documented, can be reliably predicted and experimentally confirmed through the systematic application of standard pharmaceutical characterization techniques. As a neutral, more lipophilic analogue of Lacosamide, its key distinguishing feature is the ester functional group, which introduces a potential pathway for hydrolytic degradation. The protocols detailed in this guide provide a robust framework for drug development professionals to generate the necessary data to control this impurity, ensure the quality and stability of Lacosamide API, and comply with global regulatory standards. The comparative analysis with the parent drug, Lacosamide, serves as an essential tool for interpreting these findings within a scientifically sound and contextually relevant framework.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219078, Lacosamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Lacosamide. Retrieved from [Link]

-

European Medicines Agency. (2017). Assessment report: Lacosamide Accord. Retrieved from [Link]

-

Wang, Y., et al. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega, 4(4), 7435-7441. [Link]

-

U.S. Food and Drug Administration. (2008). Clinical Pharmacology and Biopharmaceutics Review(s): Lacosamide. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2008). Environmental Assessment: Lacosamide. Retrieved from [Link]

-

Beyreuther, B. K., et al. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews, 13(1), 21-42. [Link]

-

Ben-Menachem, E. (2008). Lacosamide: an investigational drug for adjunctive treatment of partial-onset seizures. Drugs of Today, 44(1), 35-41. [Link]

-

DrugFuture. (n.d.). Lacosamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67362182, this compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Suneetha, D., & Anusha, Y. (2015). Development and Validation of Analytical Methods for Lacosamide. Research Journal of Pharmacy and Technology, 8(5), 579-583. [Link]

-

GlobalRPH. (2017). Dilution Vimpat® - Lacosamide. Retrieved from [Link]

-

Wolff, S. M., et al. (2015). Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels. ACS Chemical Neuroscience, 6(11), 1861-1873. [Link]

-

Villanueva, V., et al. (2021). Long-term safety and tolerability of lacosamide monotherapy in patients with epilepsy: Results from a multicenter, open-label trial. Epilepsia Open, 6(3), 566-576. [Link]

- Seshagiri Rao, J. V. L. N., & Sankar, D. G. (2012). HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(2), 749-755.

- Eadara, K. C., et al. (2016). Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical. Der Pharma Chemica, 8(16), 98-104.

- Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104.

- Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti- convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104.

- Suneetha, D., & Anusha, Y. (2015). Development and validation of analytical methods for lacosamide. Research Journal of Pharmacy and Technology, 8(5), 579-583.

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Lacosamide - Wikipedia [en.wikipedia.org]

- 4. This compound | C14H18N2O4 | CID 67362182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. This compound | CAS#:1318777-54-6 | Chemsrc [chemsrc.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

O-Acetyl Lacosamide CAS number and molecular structure

An In-Depth Technical Guide to O-Acetyl Lacosamide (Lacosamide Impurity B)

Executive Summary

Lacosamide is a third-generation anti-epileptic drug (AED) distinguished by its unique mechanism of action, primarily the selective enhancement of slow inactivation of voltage-gated sodium channels.[1][2][3] This targeted activity provides effective seizure control, particularly for partial-onset seizures, with a generally favorable side-effect profile.[4][5] In the synthesis and manufacturing of any active pharmaceutical ingredient (API), the control of impurities is paramount to ensure patient safety and product efficacy. This compound has been identified as a process-related impurity in the synthesis of Lacosamide.[6] This guide provides a detailed technical overview of this compound, contextualized by the pharmacology, synthesis, and analysis of its parent compound, Lacosamide. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this specific impurity for process optimization, quality control, and regulatory compliance.

| Identifier | Lacosamide (Parent Compound) | This compound (Impurity) |

| IUPAC Name | (2R)-2-acetamido-N-benzyl-3-methoxypropanamide[7] | [(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate[8] |

| CAS Number | 175481-36-4[7][9][10][11][12] | 1318777-54-6[8] |

| Molecular Formula | C₁₃H₁₈N₂O₃[7][9] | C₁₄H₁₈N₂O₄[8] |

| Molecular Weight | 250.30 g/mol [9] | 278.30 g/mol [6] |

| Synonyms | Vimpat, Erlosamide, SPM 927[7][11][13] | Lacosamide Impurity B, (R)-O-Acetyl-Lacosamide[8] |

Molecular Structure and Physicochemical Properties

The chemical distinction between Lacosamide and this compound lies in the substituent on the oxygen atom at the C3 position of the propanamide backbone. In Lacosamide, this is a methoxy group (-OCH₃), whereas in this compound, it is an acetoxy group (-OCOCH₃). This seemingly minor structural change can significantly impact the molecule's polarity, solubility, and chromatographic behavior, which is a critical consideration for analytical separation.

Lacosamide is described as a white to light yellow crystalline powder with high solubility in water and DMSO.[9]

Caption: Structural comparison of Lacosamide and this compound.

The Parent Compound: Lacosamide's Mechanism of Action

To appreciate the context of this compound as an impurity, it is essential to understand the therapeutic action of Lacosamide. Unlike traditional AEDs that primarily target the fast inactivation of voltage-gated sodium channels (VGSCs), Lacosamide has a novel mechanism.[1]

Primary Mechanism: Selective Enhancement of Slow Inactivation

Neuronal firing is dependent on the precise functioning of VGSCs, which cycle through resting, open, and inactivated states. The inactivation process itself has two components: a rapid "fast inactivation" and a more prolonged "slow inactivation." In pathological conditions like epilepsy, neurons can become hyperexcitable, leading to seizures.

Lacosamide selectively enhances the slow inactivation of VGSCs.[2][3][14] It shifts the voltage dependence of the slow inactivation state to more hyperpolarized potentials, meaning the channels enter this non-conductive state more readily and remain there longer.[3] This stabilizes the neuronal membrane and reduces the sustained repetitive firing characteristic of epileptic seizures, without significantly affecting normal neuronal activity.[1][9] This targeted approach is believed to contribute to its efficacy and tolerability.

Secondary Mechanism: Modulation of CRMP-2

Lacosamide may also modulate the collapsin response mediator protein 2 (CRMP-2), a phosphoprotein involved in neuronal differentiation and axonal guidance.[9][14] The interaction with CRMP-2 could prevent abnormal neuronal connections, although its precise contribution to the overall anti-seizure effect is still under investigation.[9]

Caption: Simplified Lacosamide synthesis showing a potential route for impurity formation.

Conceptual Protocol for Synthesis of Lacosamide

This protocol is a conceptual representation based on published synthesis strategies and is for illustrative purposes only.

-

Protection of D-Serine: React (R)-2-amino-3-hydroxypropanoic acid (D-serine) with acetic anhydride in acetic acid. This step protects the amino group via acetylation.

-

Amide Formation: The resulting N-acetyl-D-serine is reacted with benzylamine in the presence of a coupling agent (e.g., isobutyl chloroformate) and a base (e.g., N-methylmorpholine) to form the benzylamide.

-

O-Methylation: The hydroxyl group of the intermediate is then methylated. This is a critical step where reagents like methyl iodide and silver oxide have been used. [9]Incomplete reaction or side reactions can impact yield and purity.

-

Purification: The final product, Lacosamide, is purified via crystallization or chromatography to remove unreacted starting materials, reagents, and impurities, including any this compound that may have formed. Chiral purity is often enhanced at this stage. [15]

Analytical Control Strategies

The presence of impurities like this compound necessitates robust, validated analytical methods to ensure the quality and safety of the final Lacosamide API. Stability-indicating high-performance liquid chromatography (HPLC) is the standard technique for this purpose. [15][16] Protocol: RP-HPLC Method for Lacosamide and Impurity B

This protocol is a representative example based on established analytical methodologies for Lacosamide.

| Parameter | Specification | Rationale / Field Insight |

| Instrument | HPLC or UPLC system with UV/DAD detector | A Diode Array Detector (DAD) is crucial for peak purity analysis and method development. |

| Column | C8 or C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 provides good hydrophobic retention for Lacosamide and its related substances. [15] |

| Mobile Phase A | Buffered aqueous solution (e.g., 20 mM Potassium Dihydrogen Phosphate, pH adjusted) | A buffer is essential to control the ionization state of the analytes and ensure reproducible retention times. |

| Mobile Phase B | Acetonitrile | A common organic modifier used to elute compounds from the reversed-phase column. |

| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for analytical columns, balancing analysis time with separation efficiency. [16] |

| Detection | 210 - 215 nm | This wavelength provides good sensitivity for Lacosamide and related compounds containing a benzene ring. [15][16] |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability. [15] |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Gradient Elution | A time-based program increasing the percentage of Mobile Phase B | A gradient is necessary to elute compounds with different polarities (from polar impurities to the less polar API) within a reasonable time while achieving adequate separation. |

Self-Validating System (Trustworthiness):

This HPLC method is self-validating. A system suitability test (SST) must be performed before sample analysis. This involves injecting a standard solution containing known amounts of both Lacosamide and this compound. The SST criteria would include:

-

Resolution: The chromatographic peaks for Lacosamide and this compound must be baseline separated (Resolution > 2.0). This confirms the method's ability to distinguish between the API and the impurity.

-

Tailing Factor: The peak shape for Lacosamide should be symmetrical (Tailing factor ≤ 1.5) to ensure accurate integration.

-

Reproducibility: Multiple injections of the standard should yield consistent retention times and peak areas (RSD < 2.0%).

Regulatory and Safety Implications

While this compound is primarily an indicator of process control, its presence in the final API is strictly regulated. Pharmacopoeias like the European Pharmacopoeia (EP) specify limits for known and unknown impurities.

Safety Perspective:

The pharmacological and toxicological profile of this compound is not well-characterized. Therefore, from a regulatory and patient safety standpoint, it is treated as a potentially harmful substance. The core principle is to minimize its presence to the lowest feasible level (As Low As Reasonably Practicable - ALARP).

The safety profile of the parent drug, Lacosamide, is well-established. It is generally well-tolerated, with the most common adverse events being dizziness, headache, nausea, and fatigue. [1][17]However, caution is advised for patients with known cardiac conduction problems, as Lacosamide can cause dose-dependent PR interval prolongation. [18]The presence of unknown impurities could potentially exacerbate these effects or introduce new toxicities, underscoring the critical need for their control.

Conclusion

This compound is a key process-related impurity in the synthesis of the antiepileptic drug Lacosamide. Its formation is mechanistically linked to the acetylation of a hydroxyl-containing precursor. Understanding its structure, potential pathways of formation, and effective analytical control is not merely an academic exercise; it is a fundamental requirement for the development of a safe, effective, and regulatory-compliant Lacosamide API. The implementation of robust synthetic controls and validated, stability-indicating analytical methods, such as the RP-HPLC protocol described, is essential for ensuring the quality of this important therapeutic agent.

References

-

Lacosamide - Wikipedia. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

What is the mechanism of Lacosamide? (2024, July 17). Patsnap Synapse. Retrieved January 25, 2026, from [Link]

-

Lacosamide | C13H18N2O3 | CID 219078. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Concise Synthesis of Lacosamide with High Chiral Purity. (2019, April 10). ACS Omega. Retrieved January 25, 2026, from [Link]

-

Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

-

This compound | C14H18N2O4 | CID 67362182. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Current understanding of the mechanism of action of the antiepileptic drug lacosamide. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

-

What is the dosing, mechanism of action, and potential side effects of Lacosamide (generic name) for treating partial-onset seizures? (2025, October 2). Dr.Oracle. Retrieved January 25, 2026, from [Link]

-

Development and Validation of Analytical Methods for Lacosamide. (n.d.). RJPT. Retrieved January 25, 2026, from [Link]

-

The Safety of Lacosamide for Treatment of Seizures and Seizure Prophylaxis in Adult Hospitalized Patients. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy. (2025, August 7). ResearchGate. Retrieved January 25, 2026, from [Link]

- US20130102811A1 - Process for the preparation of lacosamide. (n.d.). Google Patents.

-

HPLC method for determination of lacosamide. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved January 25, 2026, from [https://www.rjpbcs.com/pdf/2012_3(4)/.[19]pdf]([Link]19]pdf)

-

Safety and Tolerability of Lacosamide in Patients With Epilepsy: A Systematic Review and Meta-Analysis. (2021, September 20). NIH. Retrieved January 25, 2026, from [Link]

-

Lacosamide | CAS#:175481-36-4. (2025, August 20). Chemsrc. Retrieved January 25, 2026, from [Link]

-

Effectiveness and Safety of Lacosamide, A Third-generation Anti-seizure Medication, for Poststroke Seizure and Epilepsy: A Literature Review. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical. (n.d.). Der Pharma Chemica. Retrieved January 25, 2026, from [Link]

- CN105646284A - Lacosamide synthesis method. (n.d.). Google Patents.

-

FULL PRESCRIBING INFORMATION. (n.d.). accessdata.fda.gov. Retrieved January 25, 2026, from [Link]

-

Development and validation of analytical methods for lacosamide. (2025, August 10). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Comparative Efficacy and Safety of Lacosamide and Oxcarbazepine for Seizure Control in Children with Newly Diagnosed Solitary Neurocysticercosis. (2022, April 5). PubMed. Retrieved January 25, 2026, from [Link]

-

Definition of lacosamide. (n.d.). National Cancer Institute. Retrieved January 25, 2026, from [Link]

-

CAS No : 175481-36-4 | Product Name : Lacosamide. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]

-

Attachment: Product Information for Lacosamide. (2020, January 30). Therapeutic Goods Administration (TGA). Retrieved January 25, 2026, from [Link]

Sources

- 1. What is the mechanism of Lacosamide? [synapse.patsnap.com]

- 2. Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effectiveness and Safety of Lacosamide, A Third-generation Anti-seizure Medication, for Poststroke Seizure and Epilepsy: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Efficacy and Safety of Lacosamide and Oxcarbazepine for Seizure Control in Children with Newly Diagnosed Solitary Neurocysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C14H18N2O4 | CID 67362182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Lacosamide - Wikipedia [en.wikipedia.org]

- 10. Lacosamide | CAS#:175481-36-4 | Chemsrc [chemsrc.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. tga.gov.au [tga.gov.au]

- 13. Facebook [cancer.gov]

- 14. droracle.ai [droracle.ai]

- 15. pubs.acs.org [pubs.acs.org]

- 16. rjptonline.org [rjptonline.org]

- 17. Safety and Tolerability of Lacosamide in Patients With Epilepsy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Biological Activity of O-Acetyl Lacosamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Investigating O-Acetyl Lacosamide

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is an established third-generation antiepileptic drug (AED) with a unique mechanism of action.[1][2][3][4] It is used for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[2][3][4] Unlike traditional AEDs that primarily target the fast inactivation of voltage-gated sodium channels (VGSCs), lacosamide selectively enhances their slow inactivation.[1][2][5][6][7][8][9][10][11][12] This mode of action provides a more targeted approach to reducing neuronal hyperexcitability, which is a hallmark of epilepsy.[1][2] Additionally, lacosamide has been shown to interact with the collapsin response mediator protein-2 (CRMP-2), a protein involved in neuronal differentiation and axonal guidance, suggesting a dual mechanism of action.[1][2][5][7][8][9][11]

This guide explores the potential biological activity of a novel derivative, This compound . For the purpose of this technical guide, we will define this compound as a structural analog of lacosamide where the 3-methoxy group is replaced by a 3-acetoxy group. This modification may alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to a modified pharmacokinetic and pharmacodynamic profile. The central hypothesis is that this compound will retain the core anticonvulsant activity of lacosamide, possibly with altered potency, duration of action, or side-effect profile. This document will serve as a comprehensive resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this novel chemical entity.

Section 1: The Molecular Landscape of Lacosamide and its O-Acetyl Derivative

Lacosamide is a functionalized amino acid with stereospecific activity; the (R)-enantiomer is responsible for its anticonvulsant effects.[6] The chemical structure of lacosamide is (R)-2-acetamido-N-benzyl-3-methoxypropionamide.[2]

Proposed Structure of this compound:

(R)-2-acetamido-N-benzyl-3-acetoxypropionamide

The primary structural difference is the substitution of a methoxy group with an acetoxy group at the C3 position. This change is anticipated to increase the lipophilicity of the molecule, which could enhance its ability to cross the blood-brain barrier. However, the acetoxy group may also be susceptible to hydrolysis by esterases, potentially converting this compound into a hydroxylated active metabolite.

Section 2: Hypothesized Biological Activity and Mechanism of Action

The biological activity of this compound is predicted to be largely driven by its structural similarity to lacosamide. The core hypotheses are:

-

Primary Mechanism: Selective Enhancement of Slow Inactivation of Voltage-Gated Sodium Channels. It is hypothesized that this compound will, like its parent compound, selectively enhance the slow inactivation of VGSCs.[1][2][5][6][7][8][9][10][11][12] This action would stabilize hyperexcitable neuronal membranes and inhibit repetitive neuronal firing without affecting normal neuronal function.[2][7][9]

-

Secondary Mechanism: Interaction with CRMP-2. The potential for this compound to modulate CRMP-2 should also be investigated.[1][2][5][7][8][9][11] This interaction could contribute to neuroprotective effects and potentially offer therapeutic benefits beyond seizure control.

Visualizing the Proposed Primary Mechanism of Action

Caption: Proposed mechanism of this compound on voltage-gated sodium channels.

Section 3: A Roadmap for Preclinical Evaluation

A structured preclinical evaluation is essential to characterize the biological activity of this compound. This roadmap outlines the key stages of investigation, from initial in vitro screening to in vivo efficacy studies.

Chemical Synthesis and Characterization

The first step is the synthesis of this compound. A potential synthetic route could be adapted from established methods for lacosamide synthesis.[10][13] High-purity synthesis with chiral integrity is crucial.[13]

In Vitro Evaluation of Biological Activity

In vitro assays are fundamental for the initial assessment of a compound's pharmacological properties.[14][15]

3.2.1. Assessment of VGSC Modulation

-

Objective: To determine if this compound selectively enhances the slow inactivation of VGSCs.

-

Methodology: Whole-cell patch-clamp electrophysiology on cultured neuronal cells (e.g., CAD cells or primary hippocampal neurons) that express various VGSC isoforms.[16]

-

Protocol:

-

Culture neuronal cells to an appropriate density for patch-clamp recording.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular recording solution.

-

Establish a stable whole-cell patch-clamp configuration.

-

Apply voltage protocols to elicit sodium currents and assess both fast and slow inactivation kinetics in the absence and presence of this compound.

-

Compare the effects of this compound to those of lacosamide and a vehicle control.

-

-

Expected Outcome: this compound is expected to shift the voltage dependence of slow inactivation to more hyperpolarized potentials, similar to lacosamide.[12][16]

3.2.2. Evaluation of CRMP-2 Binding

-

Objective: To assess the binding affinity of this compound to CRMP-2.

-

Methodology: Competitive binding assays using radiolabeled lacosamide or surface plasmon resonance (SPR).

-

Protocol (Competitive Binding Assay):

-

Prepare cell lysates or purified CRMP-2 protein.

-

Incubate the protein with a fixed concentration of radiolabeled lacosamide and varying concentrations of this compound.

-

Separate bound from free radioligand and quantify the radioactivity.

-

Calculate the IC50 value for this compound and determine its binding affinity (Ki).

-

In Vivo Assessment of Anticonvulsant Activity

Animal models are critical for evaluating the in vivo efficacy and therapeutic potential of a novel AED.[17][18][19]

3.3.1. Maximal Electroshock (MES) Seizure Model

-

Objective: To assess the ability of this compound to prevent the spread of seizures. The MES model is a well-established screening tool for anticonvulsant drugs.[2][14][20]

-

Protocol:

-

Administer this compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneal or oral).

-

At the time of peak effect (determined from pharmacokinetic studies), induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.

-

Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

-

Determine the median effective dose (ED50) of this compound required to protect 50% of the animals from the tonic hindlimb extension.

-

3.3.2. Psychomotor (6 Hz) Seizure Model

-

Objective: To evaluate the efficacy of this compound in a model of therapy-resistant partial seizures.[14]

-

Animal Model: Mice.

-

Protocol:

-

Administer this compound or vehicle control.

-

At the time of peak effect, induce a seizure by delivering a low-frequency (6 Hz) electrical stimulus through corneal electrodes.

-

Observe the animals for the duration of the seizure.

-

Determine the ED50 of this compound.

-

3.3.3. Chemically-Induced Seizure Models

-

Objective: To assess the efficacy of this compound against seizures induced by chemical convulsants that act on different neurotransmitter systems.[17][18]

-

Models:

-

Protocol:

-

Administer this compound or vehicle control.

-

Administer the chemical convulsant.

-

Observe and score the severity and latency of seizures.

-

Visualizing the Preclinical Evaluation Workflow

Caption: A structured workflow for the preclinical evaluation of this compound.

Section 4: Pharmacokinetic and Safety Profile Assessment

A favorable pharmacokinetic and safety profile is paramount for any new drug candidate.

Pharmacokinetic Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Methodology:

-

In vitro: Caco-2 permeability assays to predict intestinal absorption.[21] Cytochrome P450 inhibition assays to assess the potential for drug-drug interactions.[21]

-

In vivo: Administration of this compound to rodents and serial blood sampling to determine key pharmacokinetic parameters such as half-life, bioavailability, and brain penetration.

-

Safety and Tolerability

-

Objective: To assess the safety and tolerability of this compound.

-

Methodology:

-

Neurotoxicity: Rotorod test in mice to assess motor coordination and identify potential ataxia.[16]

-

General Toxicity: Acute and repeated-dose toxicity studies in rodents to identify any adverse effects on major organs.

-

Section 5: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

| Parameter | Lacosamide (Reference) | This compound (Hypothetical Data) |

| VGSC Slow Inactivation (IC50) | 85 µM[16] | To be determined |

| CRMP-2 Binding (Ki) | ~5 µM[2] | To be determined |

| MES ED50 (mice, i.p.) | 4.5 mg/kg[2] | To be determined |

| 6 Hz ED50 (mice, i.p.) | To be determined | To be determined |

| Rotorod TD50 (mice, i.p.) | To be determined | To be determined |

| Protective Index (TD50/ED50) | To be determined | To be determined |

Conclusion and Future Directions

This compound represents a novel chemical entity with the potential for anticonvulsant activity, likely acting through a mechanism similar to its parent compound, lacosamide. The proposed structural modification may offer advantages in terms of physicochemical properties and pharmacokinetics. The comprehensive preclinical evaluation roadmap outlined in this guide provides a rigorous framework for investigating the biological activity of this compound. Successful validation of its efficacy and safety in these models would warrant further investigation into its potential as a next-generation antiepileptic drug.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Lacosamide? Retrieved from [Link]

-

Wikipedia. (n.d.). Lacosamide. Retrieved from [Link]

-

Chung, S. (2010). Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lacosamide. PubChem. Retrieved from [Link]

-

Wang, Y., et al. (2010). Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels. PubMed Central. Retrieved from [Link]

-

Beyreuther, B. K., et al. (2007). Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy. ResearchGate. Retrieved from [Link]

-

Jones, T. H., et al. (2016). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PubMed Central. Retrieved from [Link]

-

Paz, C., & Velasco, A. L. (2011). In vivo experimental models of epilepsy. PubMed. Retrieved from [Link]

-

Akula, A., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS One. Retrieved from [Link]

-

Zacharzewski, T., et al. (2008). Lacosamide for the prevention of partial onset seizures in epileptic adults. PubMed Central. Retrieved from [Link]

-

Li, G., et al. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega. Retrieved from [Link]

-

Kurbatova, P., et al. (2024). Cell culture models for epilepsy research and treatment. Open Exploration Publishing. Retrieved from [Link]

-

Paz, C. (2021). (PDF) In Vivo Experimental Models of Epilepsy. ResearchGate. Retrieved from [Link]

-

S.P, S., et al. (2013). IN-VITRO STUDY OF ANTICONVULSANT ACTIVITY ON THE FRUITS EXTRACTS OF COCCINIA INDICA (WIGHT &ARN.) INDUCED MAXIMAL ELECTROSHOCK SEIZURE (MES) MODEL IN RATS. ResearchGate. Retrieved from [Link]

-

Chung, S. (2010). Lacosamide: Pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures. ResearchGate. Retrieved from [Link]

-

Dr.Oracle. (2025). What is lacosamide? Retrieved from [Link]

-

Siddiqui, A., et al. (2014). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. NIH. Retrieved from [Link]

-

MedlinePlus. (2024, October 20). Lacosamide. Retrieved from [Link]

- CN105646284A - Lacosamide synthesis method. (n.d.). Google Patents.

-

Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Retrieved from [Link]

-

InVivo Biosystems. (n.d.). Epilepsy Modeling. Retrieved from [Link]

-

Mayo Clinic. (2025, October 31). Lacosamide (oral route). Retrieved from [Link]

-

Chung, S. (2014, January 9). Full article: Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures. Taylor & Francis. Retrieved from [Link]

-

Istanbul University Press. (n.d.). Current Approaches in Animal Models Used in Epilepsy Research. Retrieved from [Link]

-

Rogawski, M. A., et al. (2015). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. PubMed. Retrieved from [Link]

Sources

- 1. What is the mechanism of Lacosamide? [synapse.patsnap.com]

- 2. Lacosamide - Wikipedia [en.wikipedia.org]

- 3. Lacosamide: MedlinePlus Drug Information [medlineplus.gov]

- 4. Lacosamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lacosamide for the prevention of partial onset seizures in epileptic adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. droracle.ai [droracle.ai]

- 10. CN105646284A - Lacosamide synthesis method - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]

- 15. Cell culture models for epilepsy research and treatment [explorationpub.com]

- 16. Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Istanbul University Press [iupress.istanbul.edu.tr]

- 20. ijpsr.com [ijpsr.com]

- 21. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Silico Gauntlet: A Technical Guide to Predicting the Molecular Targets of O-Acetyl Lacosamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Predictive Pharmacology

In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a clinically approved therapeutic is both arduous and fraught with attrition. A significant contributor to late-stage failures is an incomplete understanding of a compound's full biological interaction profile. Off-target effects, while sometimes serendipitously beneficial, more often lead to unforeseen toxicity or diminished efficacy. The imperative, therefore, is to characterize a compound's polypharmacology as early as possible. In silico methodologies have emerged as a powerful and cost-effective strategy to preemptively map the target landscape of novel molecules, guiding more focused and successful preclinical and clinical development.[1][2]

This technical guide delineates a comprehensive, multi-pronged in silico workflow to predict the biological targets of O-acetyl lacosamide, a novel derivative of the established anti-epileptic drug, lacosamide. As this compound is a new chemical entity, no experimental data on its biological targets exists. This presents a quintessential scenario for the application of predictive computational techniques. We will proceed not with a rigid template, but with a logically structured investigation that mirrors the decision-making process of an experienced computational chemist. Our approach is grounded in the synthesis of orthogonal predictive methodologies, each providing a unique lens through which to view the potential interactivity of this compound. The convergence of evidence from these disparate techniques will form the basis of a high-confidence list of putative targets, ripe for subsequent experimental validation.

Chapter 1: Foundational Intelligence - Deconstructing the Knowns

Before venturing into the predictive unknown, it is paramount to establish a robust foundation based on the parent molecule, lacosamide. This foundational intelligence serves two primary purposes: it provides a set of likely targets against which we can benchmark our predictive models, and it informs the construction of our in silico assays.

Lacosamide is known to exert its therapeutic effects through a dual mechanism of action:

-

Enhancement of Slow Inactivation of Voltage-Gated Sodium Channels (VGSCs): Unlike many other anti-epileptic drugs that target the fast inactivation state, lacosamide selectively enhances the slow inactivation of VGSCs, a mechanism that is particularly relevant in the hyperexcitable neuronal states characteristic of epilepsy.[3] The Nav1.7 channel is a well-characterized isoform involved in this process.

-

Interaction with Collapsin Response Mediator Protein 2 (CRMP-2): Lacosamide has been shown to bind to CRMP-2, a phosphoprotein involved in neuronal differentiation and axonal guidance.[4] This interaction is thought to contribute to its neuroprotective effects.

This established pharmacology of lacosamide provides us with our initial set of high-priority potential targets for this compound. The central hypothesis is that the structural similarity between the parent compound and its acetylated derivative will confer a degree of overlap in their target profiles.

Chapter 2: The Subject of Our Investigation - this compound

The first step in any in silico investigation is a thorough characterization of the molecule of interest. This compound (PubChem CID: 67362182) is a derivative of lacosamide where the hydroxyl group has been acetylated.[5] This seemingly minor chemical modification can have significant implications for the molecule's physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic behavior.

| Property | Lacosamide (CID: 219078)[6] | This compound (CID: 67362182)[5] | Predicted Impact of Acetylation |

| Molecular Formula | C13H18N2O3 | C14H18N2O4 | Increased molecular weight. |

| Molecular Weight | 250.30 g/mol | 278.30 g/mol | May slightly decrease passive diffusion. |

| XLogP3 | 0.3 | 0.3 | Minimal change in lipophilicity predicted. |

| Hydrogen Bond Donors | 2 | 2 | No change. |

| Hydrogen Bond Acceptors | 3 | 4 | Increased hydrogen bond accepting capacity. |

Table 1: Comparative Physicochemical Properties of Lacosamide and this compound.

The addition of the acetyl group introduces an additional hydrogen bond acceptor, which could alter the binding interactions with target proteins. While the predicted lipophilicity (XLogP3) remains unchanged, the increased polarity from the ester group could influence membrane permeability and metabolic stability. These are critical parameters that will be considered in our subsequent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

Chapter 3: The In Silico Gauntlet - A Multi-Modal Approach to Target Prediction

We will now deploy a series of complementary in silico techniques to predict the targets of this compound. The rationale for this multi-modal approach is to mitigate the inherent limitations of any single predictive method and to build a more robust and reliable target profile based on the convergence of evidence.

Structure-Based Approach: Reverse Docking

The "Why": Reverse docking, also known as inverse docking, flips the conventional virtual screening paradigm. Instead of screening a library of ligands against a single target, we screen a single ligand against a library of protein structures.[2] This approach is exceptionally well-suited for identifying potential on- and off-targets of a novel compound. By computationally predicting the binding affinity of this compound to a vast array of proteins, we can generate a ranked list of potential interaction partners.

Experimental Protocol: Reverse Docking of this compound

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from PubChem (CID: 67362182).[5]

-

Using a molecular modeling software such as AutoDockTools, add hydrogen atoms and assign Gasteiger charges.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Save the prepared ligand in the PDBQT file format, which includes information on rotatable bonds.

-

-

Target Protein Database Preparation:

-

Compile a curated database of human protein structures from the Protein Data Bank (PDB). This database should ideally include a diverse representation of protein families.

-

For each protein structure, remove water molecules, co-factors, and existing ligands.

-

Add polar hydrogens and assign charges to the protein structures.

-

Convert the prepared protein structures to the PDBQT format.

-

Prioritized Targets: Include the crystal structures of human Nav1.7 (e.g., PDB ID: 6J8J) and CRMP-2 (e.g., PDB ID: 5X1A) in the database as positive controls.[7][8]

-

-

Molecular Docking with AutoDock Vina:

-

For each protein in the database, define a search space (grid box) that encompasses the entire protein surface to perform blind docking.

-

Utilize AutoDock Vina to dock the prepared this compound structure into the search space of each protein.[1][9]

-

Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher).

-

-

Analysis and Interpretation of Results:

-

Rank the protein targets based on the predicted binding affinity (in kcal/mol) of the top-scoring docking pose. More negative values indicate a higher predicted affinity.[10]

-

Visually inspect the top-ranked protein-ligand complexes to assess the plausibility of the binding pose and identify key interacting residues (e.g., hydrogen bonds, hydrophobic interactions).

-

Compare the binding affinity of this compound to the known targets of lacosamide (Nav1.7 and CRMP-2) with its affinity for other proteins in the database.

-

Ligand-Based Approach: Pharmacophore Modeling

The "Why": Pharmacophore modeling is a ligand-based approach that does not require the 3D structure of the target protein. Instead, it focuses on the common chemical features of a set of known active ligands. A pharmacophore represents the spatial arrangement of these features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for biological activity. We can use the known active modulators of lacosamide's targets to build pharmacophore models and then screen this compound against these models.

Experimental Protocol: Pharmacophore-Based Target Prediction

-

Pharmacophore Model Generation:

-

For each of the known targets of lacosamide (Nav1.7 and CRMP-2), curate a set of structurally diverse known active ligands from databases like ChEMBL.

-

Using a tool like PharmaGist, align the 3D structures of the active ligands to identify common chemical features.[11]

-

Generate a pharmacophore hypothesis for each target, which represents the 3D arrangement of essential features for binding.

-

-

Pharmacophore Screening:

-

Generate a set of low-energy 3D conformers for this compound.

-

Screen these conformers against the generated pharmacophore models for Nav1.7 and CRMP-2.

-

A successful "hit" indicates that this compound can adopt a conformation that satisfies the spatial and chemical requirements of the pharmacophore model.

-

-

Interpretation:

-

A good fit to a target's pharmacophore model suggests that this compound is likely to interact with that target.

-

This method can also be extended to a larger library of pharmacophore models representing various targets to identify novel potential interactions.

-

Cheminformatics Approach: Quantitative Structure-Activity Relationship (QSAR) and Similarity Searching

The "Why": QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity.[12][13] By building QSAR models for lacosamide's known targets using existing data, we can predict the activity of this compound. Similarity searching complements this by identifying known drugs with similar structures, which may in turn have similar targets.

Experimental Protocol: QSAR and Similarity Searching

-

QSAR Model Building:

-

For each of lacosamide's primary targets, compile a dataset of compounds with known activity values (e.g., IC50, Ki).

-

Calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound in the dataset.

-

Divide the dataset into a training set and a test set.

-

Using the training set, develop a QSAR model using statistical methods like multiple linear regression or machine learning algorithms.

-

Validate the predictive power of the model using the test set and cross-validation techniques.[14]

-

-

Activity Prediction for this compound:

-

Calculate the same set of molecular descriptors for this compound.

-

Input these descriptors into the validated QSAR models to predict its activity against the respective targets.

-

-

Similarity Searching:

-

Use the 2D structure of this compound as a query to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds.

-

Analyze the known biological activities and targets of the most similar compounds to identify potential targets for this compound.

-

Chapter 4: Beyond Target Prediction - In Silico ADMET Profiling

The "Why": Identifying potential targets is only one piece of the puzzle. A promising compound can fail in development due to poor pharmacokinetic properties or toxicity. In silico ADMET prediction provides an early assessment of a compound's drug-likeness.[15][16]

Experimental Protocol: ADMET Prediction

-

Data Input:

-

Use the 2D or 3D structure of this compound as input for a suite of ADMET prediction tools (e.g., SwissADME, pkCSM).

-

-

Property Prediction:

-

Predict a range of ADMET properties, including but not limited to:

-

Absorption: Oral bioavailability, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hERG inhibition.

-

-

-

Analysis:

-

Compare the predicted ADMET profile of this compound with that of lacosamide to identify any potential liabilities introduced by the acetylation.

-

Chapter 5: Synthesizing the Evidence and Prioritizing Targets

The final and most critical step is to integrate the results from our multi-modal approach to generate a prioritized list of targets for experimental validation.

| Target | Reverse Docking (Binding Affinity, kcal/mol) | Pharmacophore Fit Score | QSAR Predicted Activity (pIC50) | Supporting Evidence | Priority for Validation |

| Nav1.7 | -8.5 | 0.92 | 7.8 | Known target of lacosamide | High |

| CRMP-2 | -7.9 | 0.85 | 7.2 | Known target of lacosamide | High |

| Target X | -9.2 | N/A | N/A | High binding affinity | Medium |

| Target Y | -7.5 | 0.88 | 6.9 | Convergent evidence | Medium |

| Target Z | -6.8 | N/A | N/A | Low binding affinity | Low |

Table 2: Hypothetical Consolidated Target Prioritization Matrix for this compound.

Prioritization Strategy:

-

High Priority: Targets that are identified by multiple orthogonal methods (e.g., high binding affinity in reverse docking and a good fit to a pharmacophore model) and have a strong biological rationale. The known targets of lacosamide fall into this category and serve to validate our workflow.

-

Medium Priority: Targets with strong evidence from a single method (e.g., exceptionally high binding affinity in reverse docking) or moderate evidence from multiple methods.

-

Low Priority: Targets with weak or inconsistent evidence across the different predictive models.

Conclusion: From In Silico Prediction to Experimental Validation

This technical guide has outlined a robust and scientifically grounded in silico workflow for the prediction of biological targets for the novel chemical entity, this compound. By leveraging a multi-pronged approach encompassing reverse docking, pharmacophore modeling, and QSAR analysis, we can generate a high-confidence, prioritized list of putative targets. The integration of in silico ADMET profiling provides an early-stage assessment of the compound's drug-like properties, further enriching the decision-making process for its continued development.

It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. Rather, they are a powerful tool for hypothesis generation, enabling researchers to focus their precious laboratory resources on the most promising avenues of investigation. The ultimate confirmation of the predicted targets for this compound will require rigorous experimental validation through techniques such as enzymatic assays, binding assays, and cell-based functional assays. This synergy between computational prediction and experimental validation represents the future of efficient and successful drug discovery.[6]

References

-

AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 25, 2026, from [Link]

-

Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review. Retrieved January 25, 2026, from [Link]

-

Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Retrieved January 25, 2026, from [Link]

-

Molecular Docking Tutorial. (n.d.). Retrieved January 25, 2026, from [Link]

-

Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Retrieved January 25, 2026, from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved January 25, 2026, from [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. Retrieved January 25, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). PMC. Retrieved January 25, 2026, from [Link]

-

6J8J: Structure of human voltage-gated sodium channel Nav1.7 in complex with auxiliary beta subunits, ProTx-II and tetrodotoxin (Y1755 down). (2019). RCSB PDB. Retrieved January 25, 2026, from [Link]

-

In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? (2025). Journal of Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

-

Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021). YouTube. Retrieved January 25, 2026, from [Link]

-

ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. (2018). PMC. Retrieved January 25, 2026, from [Link]

-

New Workflow for QSAR Model Development from Small Data Sets. (2019). Journal of Chemical Information and Modeling. Retrieved January 25, 2026, from [Link]

-

5X1A: Crystal Structure of Human CRMP-2. (2017). RCSB PDB. Retrieved January 25, 2026, from [Link]

-

Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Perspectives in Science. Retrieved January 25, 2026, from [Link]

-

PharmaGist: a webserver for ligand-based pharmacophore detection. (2008). Nucleic Acids Research. Retrieved January 25, 2026, from [Link]

-

A Guide to In Silico Drug Design. (2022). PMC. Retrieved January 25, 2026, from [Link]

-

5x1a - Crystal Structure of Human CRMP-2 - Summary. (n.d.). Protein Data Bank Japan. Retrieved January 25, 2026, from [Link]

-

How to interprete and analyze molecular docking results? (2024). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Best Practices for QSAR Model Development, Validation, and Exploitation. (2010). PubMed. Retrieved January 25, 2026, from [Link]

-

6j8j - Structure of human voltage-gated sodium channel Nav1.7 in complex with auxiliary beta subunits, ProTx-II and tetrodotoxin (Y1755 down) - Summary. (n.d.). Protein Data Bank Japan. Retrieved January 25, 2026, from [Link]

-

6J8J: Structure of human voltage-gated sodium channel Nav1.7 in complex with auxiliary beta subunits, ProTx-II and tetrodotoxin (Y1755 down). (2019). NCBI. Retrieved January 25, 2026, from [Link]

-

In silico screening of ligand databases: Methods and applications. (2006). Indian Journal of Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]

-

How to select proteins for molecular docking? (2020). Reddit. Retrieved January 25, 2026, from [Link]

-

Definition of lacosamide. (n.d.). National Cancer Institute. Retrieved January 25, 2026, from [Link]

-

In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis. (2021). PMC. Retrieved January 25, 2026, from [Link]

-

Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025). PubMed Central. Retrieved January 25, 2026, from [Link]

-

5YZB: Crystal Structure of Human CRMP-2 with S522D-T509D-T514D-S518D mutations crystallized with GSK3b. (2018). RCSB PDB. Retrieved January 25, 2026, from [Link]

-

Lacosamide. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Intercorrelation Limits in Molecular Descriptor Preselection for QSAR/QSPR. (2020). PMC. Retrieved January 25, 2026, from [Link]

-

In Silico Screening of Ligand Databases: Methods and Applications. (2006). Indian Journal of Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]

-

5UQC: Crystal structure of mouse CRMP2. (2017). RCSB PDB. Retrieved January 25, 2026, from [Link]

-

Selection Method of Protein Crystal Structure. (n.d.). CD ComputaBio. Retrieved January 25, 2026, from [Link]

-

Collapsin response mediator protein 2. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

Lacosamide EP Impurity C (S-Isomer). (2026). PubChem. Retrieved January 25, 2026, from [Link]

-

Lacosamide-d6. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. Retrieved January 25, 2026, from [Link]

-

ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? (2002). Drug Discovery Today. Retrieved January 25, 2026, from [Link]

-

How do you choose a good crystal structure for docking? (2007). The Curious Wavefunction. Retrieved January 25, 2026, from [Link]

-

4B90: Crystal structure of WT human CRMP-5. (2013). RCSB PDB. Retrieved January 25, 2026, from [Link]

-

Best Practices for QSAR Model Development, Validation, and Exploitation. (2010). Molecular Informatics. Retrieved January 25, 2026, from [Link]

-

3D View: 6J8J. (n.d.). RCSB PDB. Retrieved January 25, 2026, from [Link]

-

Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

How to choose templates for modeling of protein complexes: Insights from benchmarking template-based docking. (2015). PMC. Retrieved January 25, 2026, from [Link]

-

Feature selection methods in QSAR studies. (2014). University of Texas Southwestern Medical Center. Retrieved January 25, 2026, from [Link]

-

Lacosamide [USAN:INN:BAN]. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

File:NaV 1.7 PDB 6j8j.png. (2022). Wikimedia Commons. Retrieved January 25, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C14H18N2O4 | CID 67362182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. bioinformaticsreview.com [bioinformaticsreview.com]

- 10. researchgate.net [researchgate.net]

- 11. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 12. neovarsity.org [neovarsity.org]

- 13. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Stability and Degradation Pathways of O-Acetyl Lacosamide

Introduction

Lacosamide, an antiepileptic drug, has gained significant attention for its unique mechanism of action, which involves the selective enhancement of slow inactivation of voltage-gated sodium channels.[1] As part of the ongoing efforts in drug development to enhance therapeutic efficacy and patient compliance, various derivatives and prodrugs of established active pharmaceutical ingredients are often explored. O-Acetyl Lacosamide, a putative acetylated derivative of Lacosamide, represents such an endeavor, potentially designed to modulate pharmacokinetic properties.

Understanding the chemical stability and degradation pathways of a drug candidate like this compound is a cornerstone of pharmaceutical development. It ensures the safety, efficacy, and quality of the final drug product. Forced degradation studies are instrumental in this process, providing critical insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[2] This guide offers a comprehensive technical overview of the anticipated stability profile and degradation mechanisms of this compound, drawing upon the established knowledge of its parent compound, Lacosamide.

Chemical Structure and Properties

Lacosamide is chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide.[3] While the exact structure of this compound is not widely published, the name implies the acetylation of a hydroxyl group. The most likely position for this modification is the hydroxyl group of the primary metabolite of Lacosamide, O-desmethyl-lacosamide. For the purpose of this guide, we will consider this compound as a prodrug that undergoes hydrolysis to yield Lacosamide.

Lacosamide

-

IUPAC Name: (R)-2-acetamido-N-benzyl-3-methoxypropanamide

-

Molecular Formula: C13H18N2O3[4]

-

Molecular Weight: 250.29 g/mol

Inferred Structure of this compound

Assuming acetylation at the O-desmethyl position, the primary degradation reaction would be the hydrolysis of the acetyl ester to form Lacosamide.

Anticipated Stability Profile of this compound: The Lability of the Acetyl Group

The primary point of vulnerability in the this compound molecule is the acetyl ester linkage. Ester hydrolysis is a well-characterized chemical transformation that can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and the parent alcohol (in this case, Lacosamide).

Therefore, it is anticipated that this compound will readily hydrolyze to Lacosamide under both acidic and alkaline conditions. The rate of this hydrolysis will be dependent on pH and temperature.

Degradation Pathways of the Core Moiety: Lacosamide

Extensive forced degradation studies have been conducted on Lacosamide, revealing its susceptibility to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while showing relative stability to thermal and photolytic stress.[5][6]